![molecular formula C8H16ClN B1380929 2-Azaspiro[3.5]nonane hydrochloride CAS No. 1303968-07-1](/img/structure/B1380929.png)
2-Azaspiro[3.5]nonane hydrochloride
Description
Historical Context and Nomenclature
The systematic naming of spirocyclic compounds follows IUPAC guidelines where "spiro" denotes two rings sharing a single atom. For 2-azaspiro[3.5]nonane hydrochloride, the nomenclature reflects its bicyclic structure:
- Spiro descriptor : The prefix "[3.5]" indicates bridge lengths of three and five carbons from the spiro carbon.
- Heteroatom designation : "Aza" specifies nitrogen substitution at position 2.
- Salt form : The hydrochloride suffix denotes protonation of the secondary amine.
The compound (CAS: 1303968-07-1) has molecular formula C₈H₁₆ClN and molecular weight 161.67 g/mol. Early synthetic routes emerged alongside interest in strained spirocyclic architectures for drug discovery, particularly after 2010 when azaspiro scaffolds gained prominence in kinase inhibitor development.
Structural Classification in Spirocyclic Chemistry
This compound belongs to the bridged bicyclic amines subclass, characterized by:
- Core structure : A 7-membered system comprising azetidine (3-membered) and cyclohexane (5-membered) rings fused at the spiro carbon.
- Torsional strain : The 3-membered azetidine ring imposes ~25° ring puckering, enhancing reactivity at the nitrogen center.
- Crystallographic data : X-ray studies of analogs show chair conformations in the cyclohexane ring and planar nitrogen hybridization.
Comparative analysis with related structures:
Significance in Pharmaceutical Intermediates
This compound serves as a versatile building block in medicinal chemistry:
- Conformational restriction : The spiro architecture locks substituents into defined spatial orientations, improving target binding specificity.
- Case studies :
- Gabapentin analogs : Used to synthesize constrained γ-aminobutyric acid derivatives with enhanced blood-brain barrier penetration.
- Kinase inhibitors : The 3D structure facilitates interactions with ATP-binding pockets in JAK2 and CDK4/6 targets.
- Monoacylglycerol lipase modulators : Spirocyclic amines show sub-nanomolar potency in preclinical studies.
Industrial synthesis scales up to 90% yield via:
Relationship to Parent Compound 2-Azaspiro[3.5]nonane
The hydrochloride salt modifies the parent amine's properties:
Property | 2-Azaspiro[3.5]nonane | Hydrochloride Salt |
---|---|---|
Solubility | 6.2 mg/mL (DMSO) | >100 mg/mL (H₂O) |
Storage stability | -20°C (1 month) | 2-8°C (6 months) |
Reactivity | Nucleophilic amine | Stabilized ammonium ion |
Synthetic interconversion occurs via:
Properties
IUPAC Name |
2-azaspiro[3.5]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHACXHZLHDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-07-1 | |
Record name | 2-Azaspiro[3.5]nonane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-azaspiro[3.5]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of the Intermediate Compound
Reaction Type: Nucleophilic substitution and cyclization
Reagent | Role | Molar Ratio | Conditions |
---|---|---|---|
Bis(2-chloroethyl) ether / bis(2-bromoethyl) ether / bis(2-iodoethyl) ether | Precursor | 1.0 | 70-100°C, 10-24 hours |
Cyanoacetaldehyde diethyl acetal | Nucleophile | ~1.1 | Same as above |
Tetrabutylammonium bromide / chloride / hydrogen sulfate | Phase transfer catalyst | 0.05-0.15 | Ambient to elevated temperature |
Potassium iodide / sodium iodide | Iodide source | 0.05-0.15 | Same as above |
Acid-binding agent (potassium carbonate, sodium carbonate, sodium bicarbonate) | Neutralizer | 1.2-2.0 molar equivalents | Ambient |
Under an inert atmosphere, the halogenated ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF), with phase transfer catalysis facilitating the nucleophilic substitution, leading to the formation of a key intermediate (Compound 3). The reaction is maintained at 70-100°C for 10-24 hours, ensuring cyclization and formation of the heterocyclic core.
Step 2: Cyclization and Reduction
Reaction Type: Cyclization followed by reduction
Reagent | Role | Molar Ratio | Conditions |
---|---|---|---|
Compound 3 | Substrate | - | - |
Lithium aluminum hydride | Reducing agent | 1.1-2.0 equivalents | -10°C, 4-8 hours |
Tetrahydrofuran (THF) | Solvent | 770-1000 mL per batch | Nitrogen atmosphere |
Compound 3 undergoes reduction with lithium aluminum hydride (LiAlH4) in THF at low temperature (-10°C), converting the intermediate into the saturated heterocyclic compound. The reaction duration ranges from 4 to 8 hours, followed by careful quenching with water and sodium hydroxide solutions to neutralize excess reagent.
Step 3: Salt Formation
Reaction Type: Acid-base neutralization
- The free base form of the heterocycle is dissolved in an appropriate solvent (e.g., ethanol or water).
- Hydrochloric acid (HCl) gas or aqueous solution is introduced to form the hydrochloride salt.
The free base reacts with HCl under controlled conditions to produce 2-Azaspiro[3.5]nonane hydrochloride , which precipitates out as a crystalline salt.
Data Table Summarizing Key Parameters
Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
---|---|---|---|---|---|---|
1 | Halogenated ether + cyanoacetaldehyde acetal | DMF | 70-100°C | 10-24h | Not specified | Phase transfer catalysis |
2 | Compound 3 + LiAlH4 | THF | -10°C | 4-8h | 56-82 | Reduction step |
3 | Acid (HCl) | Water/Ethanol | RT | - | Quantitative | Salt formation |
Research Findings and Optimization
- Yield Optimization: The use of phase transfer catalysts such as tetrabutylammonium salts significantly enhances the nucleophilic substitution efficiency, leading to yields exceeding 80% in optimal conditions.
- Reaction Conditions: Mild temperatures (70-100°C in Step 1, -10°C in Step 2) help prevent side reactions like ring opening or over-reduction.
- Scale-up Feasibility: The process has been demonstrated at laboratory and pilot scales, with the potential for industrial adaptation due to the availability of raw materials and straightforward purification steps.
Notes on Alternative Methods
- Direct Cyclization Approaches: Some literature suggests the possibility of direct cyclization of suitable precursors under acid catalysis, but these often lack the yield and scalability of the multi-step route.
- Use of Different Halogenated Precursors: Bromo- or iodo- derivatives may improve reaction kinetics but require careful handling due to their higher reactivity.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Development
2-Azaspiro[3.5]nonane hydrochloride serves as a crucial precursor in drug development due to its unique spiro structure, which allows for interaction with biological targets. Preliminary studies indicate that it may exhibit enzyme inhibition and receptor binding properties, suggesting its potential as a lead compound for therapeutic applications . The nitrogen atom in the structure enhances its reactivity, making it suitable for further functionalization to develop new pharmaceuticals .
Biological Activity
Research has shown that compounds similar to this compound can influence specific signaling pathways within cells. Interaction studies have focused on its binding affinity to various biological targets, including enzymes and receptors, which is critical for understanding its pharmacological potential . However, comprehensive studies are still necessary to fully elucidate these interactions.
Material Science
Polymer Development
The rigid structure of this compound makes it an attractive candidate for the synthesis of new materials with specific properties. Its potential for incorporation into polymers could lead to advancements in material science, particularly in creating specialty chemicals and resins . Further investigation into its thermal stability and self-assembly behavior is required to optimize these applications.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Nitrogen Addition: The diazaspiro derivative (2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride) contains two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity, which may influence receptor binding in drug design .
Pharmacological and Functional Differences
- Anticonvulsant Activity : Derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit anticonvulsant properties in the maximal electroshock (MES) test, with ED₅₀ values ranging from 23–211 mg/kg depending on aromatic substitutions . For example, benzo-fused derivatives (e.g., compound 2h) showed enhanced activity (ED₅₀ = 23 mg/kg) compared to valproate .
- Neurotoxicity : Some analogues (e.g., 1c, 2f, 2g) displayed neurotoxicity at 30 mg/kg, highlighting the sensitivity of biological activity to structural modifications .
Biological Activity
Chemical Structure and Properties
2-Azaspiro[3.5]nonane hydrochloride is a bicyclic compound characterized by its unique spiro structure, which integrates nitrogen within its molecular framework. Its molecular formula is with a molecular weight of approximately 163.65 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules .
Synthesis and Production
The synthesis of this compound typically involves several key steps, including the preparation of intermediate compounds and subsequent reactions to yield the final product. A common synthetic route includes the reaction of benzylamine derivatives with chloroacetyl chloride, followed by cyclization and reduction processes . Industrial production methods are optimized for high yield and purity, although specific details may vary among manufacturers.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, influencing various signaling pathways crucial for cellular functions .
Enzyme Inhibition Studies
Research has indicated that this compound may exhibit inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .
Table 1: Summary of Enzyme Inhibition Studies
Compound | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
2-Azaspiro[3.5]nonane HCl | MMP-2 | TBD | Moderate inhibitory activity noted |
2-Azaspiro[3.5]nonane HCl | MMP-9 | TBD | Similar activity to MMP-2 |
Control (LY52) | MMP-2/MMP-9 | TBD | Standard reference for comparison |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against MMPs compared to established inhibitors like LY52. Compounds with specific structural modifications showed enhanced potency, indicating a structure-activity relationship that warrants further investigation .
- Therapeutic Potential : The compound's potential as a therapeutic agent is being explored in various contexts, including its role as a precursor in drug development aimed at treating conditions associated with abnormal MMP activity, such as cancer and inflammatory diseases .
Future Directions in Research
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with its biological targets will be crucial for developing effective therapeutic agents.
- Structure-Activity Relationship (SAR) Analysis : Systematic exploration of how structural variations influence biological activity can lead to the design of more potent derivatives.
- Clinical Trials : Progressing from preclinical studies to clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 2-Azaspiro[3.5]nonane hydrochloride derivatives?
- Methodological Answer : The compound is often synthesized via modular routes involving spirocyclic intermediates. For example, tert-butyl-protected derivatives (e.g., tert-butyl 7-(methyl)-2-azaspiro[3.5]nonane-2-carboxylate) are synthesized through multi-step reactions, including cyclization and deprotection steps. Key intermediates like Thalidomide-NH-Cthis compound (CAS: 2573304-92-2) are used to prepare IRAK degraders, highlighting the scaffold's versatility in medicinal chemistry . Optimizing reaction conditions (e.g., temperature, catalysts) minimizes by-products and improves yield.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use and remove them without touching the outer surface .
- Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.
- Storage : Store in tightly sealed containers under inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation. Avoid exposure to moisture and ignition sources .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Compare retention times with reference standards.
- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic spirocyclic proton signals at δ 2.8–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Verify elemental composition (C, H, N, Cl) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in receptor ligand development?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the spirocyclic nitrogen or adjacent carbons (e.g., methyl, aryl groups) to probe steric and electronic effects. For example, 2,7-diazaspiro[3.5]nonane derivatives showed varied intrinsic activity as sigma receptor ligands, guiding SAR optimization .
- Biological Assays : Use competitive binding assays (e.g., radioligand displacement for sigma receptors) and functional assays (e.g., cAMP modulation) to quantify affinity and efficacy.
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational approaches are used to model the interactions of spiro compounds like this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes in receptor pockets (e.g., TGR5 or sigma receptors). Focus on key interactions (e.g., hydrogen bonds with Thr in TGR5) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and conformational changes.
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energies and rank derivatives by predicted potency .
Q. How to resolve contradictions in pharmacological data for this compound derivatives across different studies?
- Methodological Answer :
- Reproducibility Checks : Confirm assay conditions (e.g., buffer pH, temperature) match prior studies. For example, discrepancies in EC values for TGR5 agonists (2 nM vs. 3 nM for human vs. murine receptors) may reflect species-specific differences .
- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Structural Reevaluation : Re-examine stereochemistry (e.g., chiral centers) and purity of disputed compounds using X-ray crystallography or chiral HPLC .
Q. What are the best practices for optimizing reaction conditions to minimize by-products in spiro compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to stabilize transition states.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.